![molecular formula C8H12N2O2S B5523832 2-(isobutylthio)-4,6-pyrimidinediol](/img/structure/B5523832.png)
2-(isobutylthio)-4,6-pyrimidinediol
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Description
2-(isobutylthio)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S-dimethylisothiourea (SDMTU) and has been studied extensively for its pharmacological and biochemical properties.
Scientific Research Applications
Ethnobotanical Research and Informant Selection
- Purposive Sampling Technique : Ethnobotanical research often involves studying cultural domains with knowledgeable experts. The purposive sampling technique is valuable for selecting informants who possess deep understanding of traditional plant uses . Researchers can use this method to identify key individuals within a community who can provide valuable insights into the compound’s potential applications.
Biological Activity and Antimicrobial Properties
- Antimicrobial Effects : Scientific studies have shown that isothiocyanates, including 2-(isobutylthio)-4,6-pyrimidinediol, exhibit antimicrobial properties . These compounds may be explored for their ability to combat bacterial, fungal, and viral infections.
properties
IUPAC Name |
4-hydroxy-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)4-13-8-9-6(11)3-7(12)10-8/h3,5H,4H2,1-2H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZHSYSXUAUASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=CC(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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